An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate: A Chiral Keystone in Modern Pharmaceutical Synthesis
An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate: A Chiral Keystone in Modern Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, and critical applications, with a particular focus on its role as a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.
Introduction: The Strategic Importance of Chiral Intermediates
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry. This necessity has driven the development of sophisticated asymmetric synthesis strategies, among which the use of chiral auxiliaries remains a robust and reliable method.[1][2]
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate stands out as a premier example of a chiral building block, ingeniously designed to impart stereochemical control in subsequent synthetic transformations. Its rigid cyclic structure and defined stereocenter make it an invaluable tool for the construction of complex, enantiomerically pure molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆N₂O₃ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| CAS Number | 83056-79-5 | [3] |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Melting Point | 133-135 °C | [4] |
| Boiling Point | ~347.4 °C (Predicted) | [5] |
| Density | ~1.1 g/cm³ (Predicted) | [5] |
Spectroscopic Profile
While a publicly available, unified spectral dataset is not readily found, the characterization of this molecule can be confidently established through standard spectroscopic techniques. Based on the analysis of its structural analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[5], and known spectral data for similar compounds[1][2], the following represents the expected spectroscopic signature:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.4-1.5 ppm. The N-methyl group would appear as a singlet around 2.7-2.9 ppm. The diastereotopic protons of the methylene group (C5) on the imidazolidinone ring would likely present as two distinct multiplets or doublets of doublets between 3.0 and 3.8 ppm. The chiral proton at C4 is expected to be a multiplet in the region of 4.0-4.3 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct peaks for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons of the tert-butyl group near 28 ppm. The N-methyl carbon would resonate at approximately 30-32 ppm. The methylene carbon (C5) would be found around 48-52 ppm, and the chiral carbon (C4) at 55-60 ppm. The carbonyl carbon of the ester and the urea carbonyl would appear in the downfield region, typically between 155-175 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching frequencies. The ester carbonyl (C=O) stretch is anticipated around 1730-1750 cm⁻¹, while the urea carbonyl stretch would appear at a lower wavenumber, typically in the 1680-1700 cm⁻¹ range, due to electronic effects. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.2.
Stereoselective Synthesis
The synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a multi-step process that begins with a readily available chiral starting material, typically an amino acid, to establish the crucial (S)-stereocenter. A common and efficient route starts from N-benzyloxycarbonyl-L-asparagine.
Detailed Synthesis Protocol
The following protocol is a representative synthesis, with the causality for each step explained to provide a deeper understanding of the process.
Step 1: Cyclization and Esterification of N-benzyloxycarbonyl-L-asparagine
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Reaction: N-benzyloxycarbonyl-L-asparagine is treated with reagents to induce intramolecular cyclization to form the 2-oxoimidazolidine ring. This is often followed by esterification with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
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Causality: The benzyloxycarbonyl (Cbz) group serves as a protecting group for the alpha-amino group, preventing unwanted side reactions. The cyclization is a key step in forming the rigid imidazolidinone core. The tert-butyl ester is introduced as it is a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions without affecting other sensitive functional groups.
Step 2: N-Methylation
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Reaction: The secondary amine within the imidazolidinone ring is methylated using an alkylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride).
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Causality: The methylation at the N1 position is a specific requirement for the final structure of Imidapril. The choice of a strong base is necessary to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with methyl iodide.
Step 3: Deprotection of the N-Cbz Group
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Reaction: The Cbz protecting group is removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
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Causality: Catalytic hydrogenation is a clean and efficient method for deprotecting Cbz groups. The reaction proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are easily removed. This step reveals the secondary amine at the N3 position, which is the reactive site for the subsequent coupling reaction.
Application in the Synthesis of Imidapril
The primary and most significant application of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is as a key chiral intermediate in the industrial synthesis of Imidapril, a potent ACE inhibitor used in the treatment of hypertension.
Mechanism of Stereocontrol
The (4S) stereocenter of the imidazolidinone ring plays a crucial role in directing the stereochemistry of the subsequent acylation reaction. The rigid, planar nature of the imidazolidinone ring, coupled with the steric bulk of the tert-butyl ester, creates a highly organized transition state.
The N3-amine of the imidazolidinone attacks the activated acylating agent. The tert-butyl ester group at the C4 position effectively blocks one face of the molecule, forcing the incoming acylating agent to approach from the less sterically hindered face. This substrate-controlled diastereoselective reaction ensures the formation of the desired (S,S,S) stereoisomer of Imidapril.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.
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Hazard Statements:
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Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
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Conclusion
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a testament to the power of rational design in synthetic organic chemistry. Its robust synthesis from readily available chiral precursors, combined with its ability to effectively control stereochemistry in subsequent reactions, makes it an indispensable intermediate in the pharmaceutical industry. The successful and large-scale synthesis of Imidapril is a direct result of the strategic implementation of this and other well-designed chiral building blocks. For researchers and process chemists, a thorough understanding of the properties, synthesis, and stereodirecting influence of this molecule is essential for the development of efficient and stereoselective synthetic routes to complex therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
